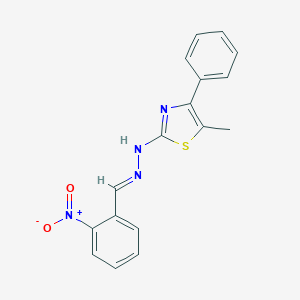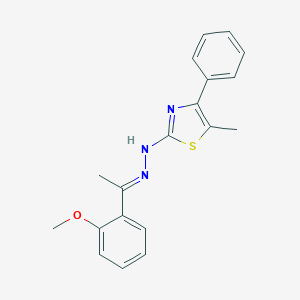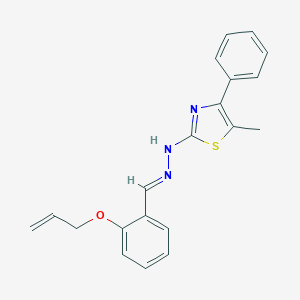![molecular formula C18H13NO4 B424044 2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}ACETAMIDE](/img/structure/B424044.png)
2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetamide is a complex organic compound with a unique structure that includes an indene moiety and an acetamide group
Preparation Methods
The synthesis of 2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}ACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the indene derivative, followed by its reaction with a phenoxyacetic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and other organic compounds.
Scientific Research Applications
2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]PHENOXY}ACETAMIDE stands out due to its unique indene and acetamide moieties. Similar compounds include:
- 4-({2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}methyl)benzoic acid
- 2-{4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}propanoic acid These compounds share structural similarities but differ in their functional groups and specific applications .
Properties
Molecular Formula |
C18H13NO4 |
|---|---|
Molecular Weight |
307.3g/mol |
IUPAC Name |
2-[4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H13NO4/c19-16(20)10-23-12-7-5-11(6-8-12)9-15-17(21)13-3-1-2-4-14(13)18(15)22/h1-9H,10H2,(H2,19,20) |
InChI Key |
CIDKWXJOMJWLDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OCC(=O)N)C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OCC(=O)N)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-[2,3-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B423963.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}acetamide](/img/structure/B423964.png)
![N-(4-{[4-chloro-3-(trifluoromethyl)anilino]sulfonyl}phenyl)-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B423965.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B423966.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B423967.png)
![N-cyclohexyl-2-[4-(2-{[2-methoxy(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B423968.png)
![N-{4-[(3-chloro-2-methylanilino)sulfonyl]phenyl}-4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B423969.png)
![N-cyclohexyl-2-{4-[2-({[(4-methoxyphenyl)sulfonyl]-4-methylanilino}acetyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B423970.png)
![2-[4-(2-{[2,3-dimethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B423972.png)

![1-[4-(Benzyloxy)phenyl]ethanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B423975.png)

![2-ethoxy-4-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B423980.png)

